molecular formula C9H12N2O2S2 B15105018 N-[(4-Methylbenzene-1-sulfonyl)methyl]thiourea CAS No. 159582-44-2

N-[(4-Methylbenzene-1-sulfonyl)methyl]thiourea

Cat. No.: B15105018
CAS No.: 159582-44-2
M. Wt: 244.3 g/mol
InChI Key: RYMZNWRWGNTXJP-UHFFFAOYSA-N
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Description

N-[(4-Methylbenzene-1-sulfonyl)methyl]thiourea is a chemical research reagent belonging to the sulphonyl thiourea class of compounds, which are recognized for their significant potential in biochemical and pharmacological research. Sulphonyl thiourea derivatives are established as potent inhibitors of human carbonic anhydrase (hCA) isoenzymes, including the tumor-associated isoforms hCA IX and XII . These transmembrane enzymes are overexpressed in various hypoxic cancers, such as breast, liver, and lung adenocarcinomas, where they play a critical role in regulating the extracellular pH to promote tumor cell survival, invasion, and metastasis . The mechanism of action for this compound class involves the sulphonyl thiourea moiety interacting with the zinc ion within the active site of the carbonic anhydrase enzyme, leading to effective inhibition . Beyond their enzyme inhibitory activity, sulphonyl thiourea derivatives have also demonstrated direct, remarkable cytotoxic effects against a panel of human cancer cell lines, including MCF-7, HepG2, HeLa, and A549, while showing lower cytotoxicity in non-cancerous cell models, suggesting a selective anti-proliferative action . Furthermore, structurally similar alpha-substituted N-benzyl-N'-[4-(methylsulfonylamino)benzyl]thiourea analogues have been investigated as potent and stereospecific antagonists for the TRPV1 receptor, indicating potential research applications in neuropharmacology and pain signaling pathways . This combination of properties makes this compound a valuable compound for researchers exploring new therapeutic agents, studying enzyme kinetics, and investigating cancer biology. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

159582-44-2

Molecular Formula

C9H12N2O2S2

Molecular Weight

244.3 g/mol

IUPAC Name

(4-methylphenyl)sulfonylmethylthiourea

InChI

InChI=1S/C9H12N2O2S2/c1-7-2-4-8(5-3-7)15(12,13)6-11-9(10)14/h2-5H,6H2,1H3,(H3,10,11,14)

InChI Key

RYMZNWRWGNTXJP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CNC(=S)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(4-Methylbenzene-1-sulfonyl)methyl]thiourea typically involves the reaction of 4-methylbenzenesulfonyl chloride with thiourea. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in a solvent like methanol or ethanol at a temperature range of 50-70°C.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified through crystallization or distillation to obtain the desired purity.

Chemical Reactions Analysis

Reactivity in Cyclization Reactions

This thiourea derivative participates in cyclizations to form heterocyclic compounds:

  • Thiazinanone formation : Reacts with α,β-unsaturated carbonyl compounds (e.g., 2,3-diphenylcycloprop-2-enone) under acidic or catalytic conditions to yield 1,3-thiazinan-4-ones. The sulfur atom initiates nucleophilic attack, followed by ring-opening and re-closure (Scheme 34, ).

  • Enamino ester synthesis : Under Rhodium(II) or p-TsOH catalysis, decomposes via carbene intermediates to form α-phenyl-β-enamino esters with high stereoselectivity (91% E-isomer) .

Example Reaction Pathway

SubstrateCatalystProductYield (%)Selectivity
2,3-Diphenylcycloprop-2-enonep-TsOH1,3-Thiazinan-4-one79–83Major
α-Phenyl-β-enamino esterRh₂(OAc)₄E/Z Isomers91E > Z

Biological Interactions

Analogous thiourea-sulfonamide hybrids exhibit bioactivity:

  • Vanilloid receptor antagonism : N-[4-(methylsulfonylamino)benzyl]thiourea derivatives show high binding affinity (Kᵢ = 63 nM) to VR1 receptors. The 4-t-butylbenzyl group optimizes receptor interaction .

  • Structure-activity relationship (SAR) : Lipophilic substituents (e.g., arylalkyl) improve antagonistic potency, while polar groups reduce efficacy .

Computational Insights

DFT studies on related thioureas reveal electronic properties critical for reactivity:

  • Third-order NLO polarizability : γ values for MBTB (102.91 × 10⁻³⁶ esu) exceed urea (0.84 × 10⁻³⁶ esu), highlighting charge-transfer enhancements from sulfonamide groups .

  • Global reactivity descriptors : High nucleophilicity index (N = 3.63) and chemical hardness (η = 6.20 eV) suggest resistance to electron redistribution, favoring stable intermediates .

DFT Data Comparison

Compoundγ (×10⁻³⁶ esu)Ionization Potential (eV)Global Hardness (eV)
N-[(4-Methyl)thiourea102.916.896.20
Urea0.8410.129.02

Crystal Engineering

Single-crystal XRD of analogous compounds (e.g., BTCC ) shows:

  • Packing stabilization : N–H···O and C–H···π interactions dominate, with void volumes < 5% .

  • Disorder effects : Carboxylate groups exhibit positional disorder (occupancy ratio 0.84:0.16), impacting solubility and reactivity .

Scientific Research Applications

Chemistry: N-[(4-Methylbenzene-1-sulfonyl)methyl]thiourea is used as a reagent in organic synthesis for the preparation of sulfonyl and thiourea derivatives. It serves as an intermediate in the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential antimicrobial and antifungal properties. It is used in the development of new pharmaceuticals targeting bacterial and fungal infections.

Medicine: The compound is explored for its potential therapeutic applications, including its use as a precursor in the synthesis of drugs with anti-inflammatory and anticancer properties.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. It is also utilized in the formulation of agrochemicals and pesticides.

Mechanism of Action

The mechanism of action of N-[(4-Methylbenzene-1-sulfonyl)methyl]thiourea involves its interaction with specific molecular targets and pathways. The thiourea group can form hydrogen bonds and interact with enzymes or receptors, leading to inhibition or activation of biological processes. The sulfonyl group enhances the compound’s solubility and stability, facilitating its interaction with biological molecules.

Comparison with Similar Compounds

Comparison with Similar Thiourea Derivatives

Thiourea derivatives exhibit varied biological and chemical properties depending on their substituents. Below is a detailed comparison of N-[(4-Methylbenzene-1-sulfonyl)methyl]thiourea with structurally or functionally related compounds:

Structural and Electronic Features

  • N-[(4-Methylbenzenesulfonyl)methyl]thiourea vs. 1-(4-Acetylphenyl)-3-butyrylthiourea (): The acetyl and butyryl groups in the latter compound introduce electron-withdrawing carbonyl moieties, promoting planarity and intramolecular hydrogen bonding (N–H···O=C, 1.874 Å) .
  • Comparison with 1-Benzoyl-3-(4-n-butylphenyl)thiourea (): The benzoyl and n-butylphenyl substituents create a bulky, hydrophobic framework, reducing solubility in polar solvents.

Physicochemical Properties

  • Solubility and Stability :

    • The sulfonyl group increases polarity, improving solubility in polar aprotic solvents (e.g., DMSO) compared to alkyl or aryl-substituted thioureas (e.g., 1-benzoyl-3-(4-n-butylphenyl)thiourea) .
    • Intramolecular hydrogen bonding in compounds like 1-(4-acetylphenyl)-3-butyrylthiourea stabilizes the thioamide tautomer, whereas the sulfonyl group may favor intermolecular interactions (e.g., N–H···O=S hydrogen bonds), influencing crystallinity .
  • Metal Chelation :

    • N,N-Dialkyl-N′-benzoyl thioureas () are potent chelators for platinum-group metals. The sulfonyl group’s electron-withdrawing nature in the target compound may weaken metal-binding affinity compared to benzoyl derivatives but enhance selectivity for hard Lewis acids (e.g., Fe³⁺) .

Biological Activity

N-[(4-Methylbenzene-1-sulfonyl)methyl]thiourea is a compound that has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a thiourea functional group combined with a sulfonyl moiety derived from 4-methylbenzenesulfonic acid. The presence of sulfur and nitrogen atoms in its structure contributes to its unique chemical properties, enhancing its reactivity and potential applications in medicinal chemistry.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values reported for these bacteria were notably low, demonstrating strong antibacterial activity .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus0.78 - 3.125
Escherichia coli3.125
Candida albicans3.125

In addition to its antibacterial properties, the compound also showed antifungal activity against Candida albicans with comparable MIC values .

Anticancer Activity

This compound has been evaluated for its anticancer potential, particularly against various cancer cell lines. Studies have indicated that this compound exhibits cytotoxic effects on human liver hepatocellular carcinoma (HepG2) cells and other cancer types.

Table 2: Anticancer Activity of this compound

Cancer Cell LineGI50 (μM)
HepG225.1
MDA-MB-435 (breast)15.1
RPMI-8226 (leukemia)21.5

The compound's broad-spectrum antitumor activity suggests it could be a valuable candidate for further development in cancer therapy .

The mechanism behind the biological activities of this compound appears to involve multiple pathways. Its antibacterial action is primarily bactericidal, inhibiting protein synthesis and nucleic acid production in bacterial cells . For anticancer effects, the compound may induce apoptosis in cancer cells through various signaling pathways, although further studies are needed to elucidate these mechanisms fully .

Case Studies

Several case studies have explored the biological activity of thiourea derivatives similar to this compound:

  • Antimicrobial Efficacy : A study demonstrated that thioureas with sulfonyl groups show enhanced antimicrobial activity compared to their non-sulfonyl counterparts, indicating the importance of structural modifications in developing effective antimicrobial agents .
  • Cytotoxicity Profiles : Another investigation revealed that certain thiourea derivatives exhibit selective cytotoxicity towards cancer cell lines while sparing normal cells, suggesting a potential therapeutic window for these compounds .

Q & A

Q. What are the recommended synthetic routes for preparing N-[(4-Methylbenzene-1-sulfonyl)methyl]thiourea, and how can reaction conditions be optimized?

The synthesis typically involves coupling 4-methylbenzenesulfonylmethyl derivatives with thiourea precursors. A stepwise approach includes:

  • Sulfonylation : Reacting 4-methylbenzenesulfonyl chloride with a methylamine derivative to form the sulfonamide intermediate.
  • Thiourea formation : Introducing thiourea via nucleophilic substitution or condensation with isothiocyanates under inert conditions (e.g., dry THF, NaH as base).
    Optimization involves monitoring reaction progress via TLC or HPLC and adjusting temperature (40–60°C) to minimize side reactions like hydrolysis .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

Key methods include:

  • X-ray crystallography : Resolve crystal structure using programs like SHELX or ORTEP-III .
  • NMR spectroscopy : Confirm substituent positions via 1^1H and 13^13C NMR, with characteristic thiourea NH signals at δ 9–11 ppm and sulfonyl CH3_3 at δ 2.4 ppm .
  • FT-IR : Validate thiourea (C=S stretch at ~1250 cm1^{-1}) and sulfonyl (SO2_2 asymmetric stretch at ~1350 cm1^{-1}) functional groups .

Q. What experimental precautions are necessary to ensure the stability of this compound during storage?

  • Store under anhydrous conditions (desiccator, argon atmosphere) to prevent hydrolysis.
  • Avoid prolonged exposure to light, as thiourea derivatives are prone to photodegradation.
  • Monitor thermal stability via DSC/TGA, with decomposition typically occurring above 200°C .

Advanced Research Questions

Q. How can molecular docking studies elucidate the interaction of this compound with biological targets?

  • Use AutoDock Vina for docking simulations: Prepare the ligand (optimized geometry via DFT) and receptor (e.g., enzyme active site from PDB).
  • Analyze binding affinities (ΔG values) and hydrogen-bonding interactions (e.g., thiourea NH with catalytic residues). Validate results with MD simulations .
  • Example: Thiourea derivatives inhibit HIV-1 reverse transcriptase via non-nucleoside binding, guided by structure-activity relationships .

Q. What crystallographic challenges arise in resolving the structure of this compound, and how are they addressed?

  • Disorder in sulfonyl groups : Mitigate by collecting high-resolution data (Mo-Kα radiation, 100 K) and refining with SHELXL .
  • Twinned crystals : Apply twin-law corrections during data integration.
  • Hydrogen bonding networks : Use Hirshfeld surface analysis to map intermolecular interactions (e.g., NH⋯O=S contacts) .

Q. How do structural isomers of this compound influence its reactivity and biological activity?

  • Compare ortho/meta/para substituents via DFT calculations (e.g., Gaussian09): Isomeric effects on electron density and frontier orbitals (HOMO-LUMO gaps).
  • Example: Methylbenzoyl thiourea isomers exhibit varying antibacterial activities due to steric and electronic differences .

Q. What thermodynamic and kinetic models describe the decomposition of this compound?

  • Thermogravimetric analysis (TGA) : Fit data to the Johnson-Mehl-Avrami model (n=23.5n = 2-3.5) to determine activation energy (EaE_a) and mechanism (e.g., diffusion-controlled).
  • DSC : Calculate enthalpy (ΔH\Delta H^{\ddagger}) and entropy (ΔS\Delta S^{\ddagger}) of decomposition. Thiourea oxides follow first-order kinetics with Ea120150kJ/molE_a \approx 120-150 \, \text{kJ/mol} .

Q. How can substituent effects on the thiourea moiety be systematically studied to enhance enzyme inhibition?

  • SAR studies : Synthesize analogs with electron-withdrawing (e.g., -NO2_2) or donating (-OCH3_3) groups.
  • Enzymatic assays : Measure IC50_{50} values against targets (e.g., urease or kinases). Correlate activity with Hammett σ constants or molecular descriptors (LogP, PSA) .

Q. What role does hydrogen bonding play in the supramolecular assembly of this compound?

  • X-ray analysis : Identify NH⋯O=S and CH⋯π interactions driving crystal packing.
  • Hirshfeld surfaces : Quantify interaction contributions (e.g., 40% H-bonding, 30% van der Waals) using CrystalExplorer .

Methodological Notes

  • Data Contradictions : Discrepancies in reported decomposition temperatures (e.g., 200°C vs. 220°C) may arise from purity or heating rate differences. Always cross-validate with multiple techniques (TGA/DSC) .
  • Software Tools : For structural refinement (SHELX ), docking (AutoDock Vina ), and visualization (ORTEP-III ).

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